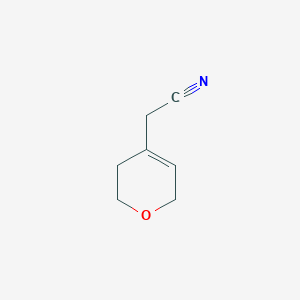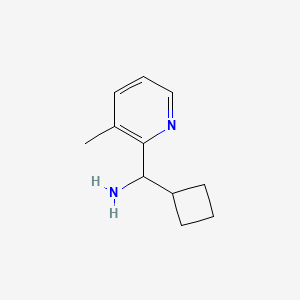
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile: is an organic compound with the molecular formula C7H9NO. It is a derivative of dihydropyran, a heterocyclic compound, and features a nitrile group attached to the acetonitrile moiety.
作用機序
Target of Action
Similar compounds have been used in the synthesis of inhibitors for various biological targets .
Mode of Action
It’s possible that it interacts with its targets through a variety of chemical reactions, potentially involving the pyran ring structure .
Biochemical Pathways
Related compounds have been used in the synthesis of modulators for the endocannabinoid system (ecs) and inhibitors for the embryonic ectoderm development (eed) and irak4 .
Result of Action
Related compounds have shown potential in modulating various biological targets .
Action Environment
It’s worth noting that the compound is stored at room temperature and is in liquid form , which could potentially influence its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile typically involves the reaction of 3,6-dihydro-2H-pyran with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
化学反応の分析
Types of Reactions: 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
3,4-Dihydro-2H-pyran: Another derivative of dihydropyran with similar reactivity.
Tetrahydropyran: A fully saturated derivative with different chemical properties.
2,3-Dihydro-2H-pyran: A structural isomer with distinct reactivity patterns.
Uniqueness: 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile is unique due to the presence of both the dihydropyran ring and the nitrile group, which confer specific reactivity and potential for diverse chemical transformations .
特性
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h2H,1,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXINIPKCIDAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)

![6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2963708.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2963709.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2963717.png)



![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)
![N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-phenylacetamide](/img/structure/B2963722.png)
